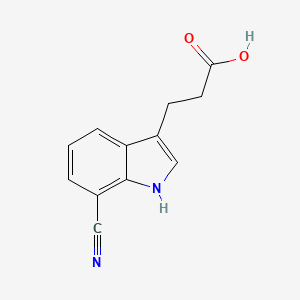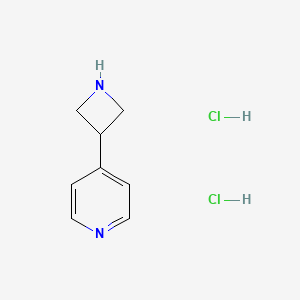
4-(Azetidin-3-yl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Azetidin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1864057-87-3 . It has a molecular weight of 221.13 and its IUPAC name is 4-(azetidin-3-ylmethyl)pyridine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(Azetidin-3-yl)pyridine dihydrochloride” is 1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“4-(Azetidin-3-yl)pyridine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 207.10 . The compound’s exact density, melting point, and boiling point are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Biological Activity
4-(Azetidin-3-yl)pyridine dihydrochloride and its derivatives are explored extensively in the synthesis of Schiff’s bases and 2-azetidinones, demonstrating potential as antidepressant and nootropic agents. The antidepressant and nootropic activities of these compounds have been identified in various pharmacological studies, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent. This opens avenues for developing more potent and safe CNS active agents for therapeutic use (Asha B. Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
A series of pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These studies provide insights into the antimicrobial efficacy of azetidinone derivatives against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential in designing antibacterial and antituberculosis compounds (M. Chandrashekaraiah et al., 2014).
Antifungal and Antibacterial Properties
New Schiff bases and azetidinone derivatives derived from pyrazin dicarboxylic acid have been synthesized and subjected to antimicrobial screening. Some of these newly prepared 2-azetidinones revealed excellent antibacterial and antifungal activities, indicating the significant role of azetidinone derivatives in developing new antimicrobial agents (A. Ayyash et al., 2019).
Applications in Nicotinic Acetylcholine Receptor Binding
The azetidine derivative A-85380, a 3-pyridyl ether compound, has emerged as a potent and selective ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype, showcasing its potential in neuroscience research, particularly in brain imaging and the study of central nAChRs through positron emission tomography (PET) (F. Doll et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
4-(azetidin-3-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-3-9-4-2-7(1)8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNHAZYOXRARR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)pyridine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)
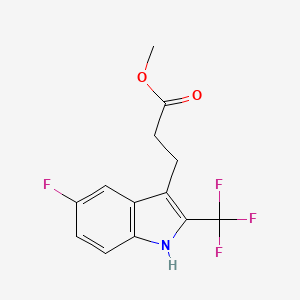
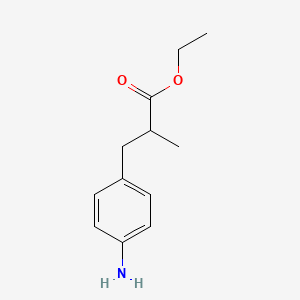
![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)
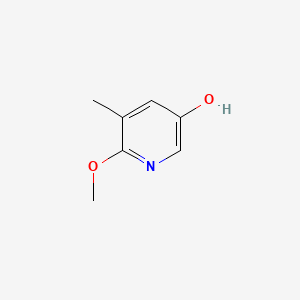

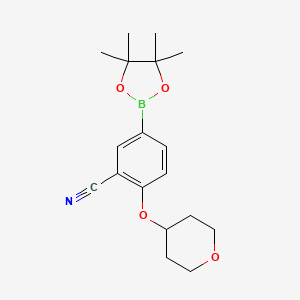

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)
